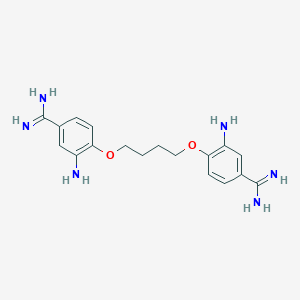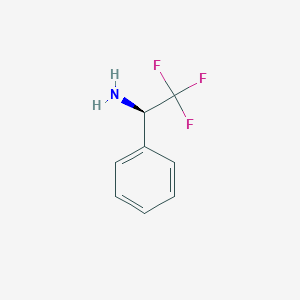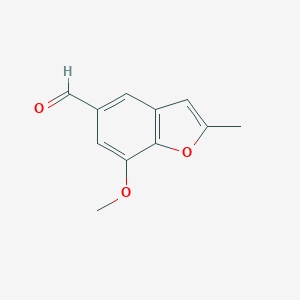
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde, also known as DMAC, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is soluble in water and organic solvents. DMAC is used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemical assays, and as a building block for the synthesis of other compounds. In
Mécanisme D'action
The mechanism of action of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to act as a fluorescent probe by binding to proteins and nucleic acids. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been shown to bind to DNA and RNA, and it has been used to detect nucleic acids in biological samples. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also believed to act as a building block for the synthesis of other compounds, such as pyrrole-containing natural products.
Biochemical and Physiological Effects
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been used in biochemical assays to detect nucleic acids and proteins, and it has been used in the synthesis of pyrrole-containing natural products.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also easy to synthesize and has a high yield and purity. However, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has some limitations for lab experiments. It has a strong odor and can be irritating to the eyes and skin. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also sensitive to air and moisture and should be stored in a dry, cool place.
Orientations Futures
There are several future directions for the use of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde in scientific research. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used as a fluorescent probe to study the structure and function of proteins and nucleic acids. It could also be used as a building block for the synthesis of other compounds, such as pyrrole-containing natural products. In addition, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used in the development of new organic synthesis methods and in the study of the mechanism of action of pyrrole-containing compounds. Overall, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through a variety of methods, including the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic acid and acetic anhydride, and the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetyl chloride. The most commonly used method is the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, which yields 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde with a high yield and purity.
Applications De Recherche Scientifique
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also used in the synthesis of pyrrole-containing natural products, such as pyrrolomycin and pyrrolnitrin.
Propriétés
Numéro CAS |
137854-34-3 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-acetyl-1,5-dimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)4-8(5-11)10(6)3/h4-5H,1-3H3 |
Clé InChI |
YNENFDQOXFEFMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
SMILES canonique |
CC1=C(C=C(N1C)C=O)C(=O)C |
Synonymes |
1H-Pyrrole-2-carboxaldehyde, 4-acetyl-1,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)



![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)



